molecular formula C13H25ClN2O2 B6194423 tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride CAS No. 2680528-23-6

tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride

Cat. No.: B6194423
CAS No.: 2680528-23-6
M. Wt: 276.8
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. The InChI code for similar compounds like “tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate” is 1S/C10H18N2O2/c1-9(2,3)14-8(13)12-10-4-7(5-10)11-6-10/h7,11H,4-6H2,1-3H3,(H,12,13) and for “tert-butyl ((4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl)carbamate” is 1S/C11H20N2O3/c1-9(2,3)16-8(14)13-6-11-4-10(12,5-11)7-15-11/h4-7,12H2,1-3H3,(H,13,14) .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, and other related properties. For similar compounds like “tert-butyl N-(2-azabicyclo[2.1.1]hexan-4-yl)carbamate”, the molecular weight is 198.27 and for “tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate”, the molecular weight is 228.29 .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For “tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate”, the safety information includes hazard statements such as H302, H315, H319, and H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride involves the reaction of tert-butyl carbamate with 4-ethyl-2-azabicyclo[2.1.1]hexan-1-amine in the presence of a coupling agent, followed by quaternization with methyl iodide and subsequent treatment with hydrochloric acid to obtain the hydrochloride salt.", "Starting Materials": [ "tert-butyl carbamate", "4-ethyl-2-azabicyclo[2.1.1]hexan-1-amine", "coupling agent", "methyl iodide", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve tert-butyl carbamate in a suitable solvent and add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).", "Step 2: Add 4-ethyl-2-azabicyclo[2.1.1]hexan-1-amine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quaternize the resulting product with methyl iodide to obtain the corresponding quaternary ammonium salt.", "Step 4: Treat the quaternary ammonium salt with hydrochloric acid to obtain the hydrochloride salt of tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate." ] }

CAS No.

2680528-23-6

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.8

Purity

95

Origin of Product

United States

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